Cas no 81127-16-4 (thapsivillosin A)

thapsivillosin A structure
thapsivillosin A structure
Product Name:thapsivillosin A
Numero CAS:81127-16-4
MF:C32H42O12
MW:618.7
CID:721723
PubChem ID:129010976
Update Time:2024-03-01

thapsivillosin A Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diylester, (2Z,2'Z)- (9CI)
    • 2-Butenoic acid,2-methyl-,(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diyl
    • thapsivillosin A
    • CID 101682978
    • 2-Butenoic acid, 2-methyl-, (3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diyl ester, (2Z,2'Z)- (9CI)
    • 81127-16-4
    • SCHEMBL21675306
    • 2-Butenoic acid, 2-methyl- 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-((3-methyl-1-oxo-2-butenyl)oxy)-2-oxoazuleno(4,5-b)furan-7,8-diyl ester, (3R-(3alpha,3abeta,4alpha,6beta,7beta(Z),8alpha(Z),9balpha))-
    • Inchi: 1S/C32H42O12/c1-11-16(5)27(35)41-24-18(7)22-23(25(24)42-28(36)17(6)12-2)30(9,44-19(8)33)14-20(40-21(34)13-15(3)4)32(39)26(22)43-29(37)31(32,10)38/h11-13,20,23-26,38-39H,14H2,1-10H3/b16-11-,17-12-/t20-,23+,24-,25-,26-,30-,31+,32+/m1/s1
    • Chiave InChI: LWNKGMGHTUCOSK-VEGRBQHTSA-N
    • Sorrisi: O1C([C@@](C)([C@@]2([C@@H](C[C@](C)([C@@H]3[C@H]([C@@H](C(C)=C3[C@@H]12)OC(/C(=C\C)/C)=O)OC(/C(=C\C)/C)=O)OC(C)=O)OC(/C=C(\C)/C)=O)O)O)=O

Proprietà calcolate

  • Massa esatta: 618.26762677g/mol
  • Massa monoisotopica: 618.26762677g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 11
  • Complessità: 1380
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 172
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 1.28±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 675.4±55.0 °C(Predicted)
  • pka: 10.54±0.70(Predicted)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD